N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide
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Overview
Description
N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide typically involves the reaction of 2-methylpiperidine with an appropriate alkyne derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic substitution with the piperidine derivative. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Scientific Research Applications
N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
N-[2-(2-Methylpiperidin-1-YL)ethyl]but-2-ynamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]but-2-ynamide |
InChI |
InChI=1S/C12H20N2O/c1-3-6-12(15)13-8-10-14-9-5-4-7-11(14)2/h11H,4-5,7-10H2,1-2H3,(H,13,15) |
InChI Key |
BDORPNOJEALTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCN1CCCCC1C |
Origin of Product |
United States |
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